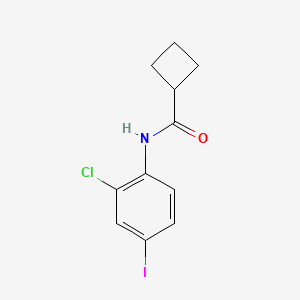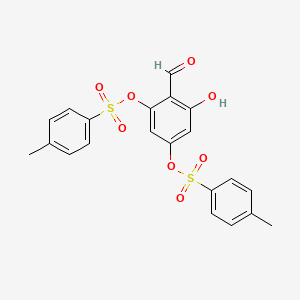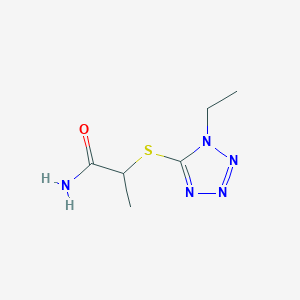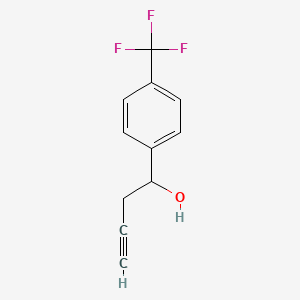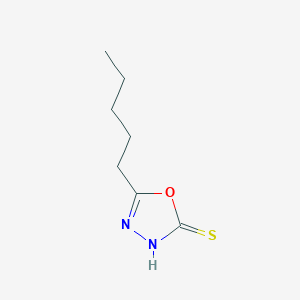
5-pentyl-1,3,4-oxadiazole-2(3H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-pentyl-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound with the molecular formula C7H12N2OS It belongs to the class of oxadiazoles, which are five-membered rings containing one oxygen and two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-pentyl-1,3,4-oxadiazole-2(3H)-thione typically involves the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base. The reaction conditions often include:
Reagents: Hydrazides, carbon disulfide, base (e.g., potassium hydroxide)
Solvent: Ethanol or methanol
Temperature: Reflux conditions
The general reaction scheme can be represented as follows:
RCONHNH2+CS2KOH, refluxthis compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Large-scale reactors: To handle bulk quantities of reagents
Continuous flow systems: For efficient and consistent production
Purification steps: Including crystallization and filtration to obtain high-purity product
化学反応の分析
Types of Reactions
5-pentyl-1,3,4-oxadiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones
Reduction: Can be reduced to form corresponding thiols
Substitution: Can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Thiols
Substitution: Alkylated or acylated derivatives
科学的研究の応用
5-pentyl-1,3,4-oxadiazole-2(3H)-thione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential antimicrobial and antifungal properties
Medicine: Explored for its potential as a therapeutic agent in treating various diseases
Industry: Utilized in the development of new materials with specific properties
作用機序
The mechanism of action of 5-pentyl-1,3,4-oxadiazole-2(3H)-thione involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit enzyme activity: By binding to the active site of enzymes
Disrupt cellular processes: By interfering with the function of essential proteins
Induce oxidative stress: By generating reactive oxygen species (ROS)
類似化合物との比較
Similar Compounds
- 1,2,4-oxadiazole
- 1,3,4-thiadiazole
- 1,3,4-oxadiazole
Comparison
5-pentyl-1,3,4-oxadiazole-2(3H)-thione is unique due to its specific substitution pattern and sulfur-containing ring structure. Compared to other oxadiazoles, it exhibits distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C7H12N2OS |
|---|---|
分子量 |
172.25 g/mol |
IUPAC名 |
5-pentyl-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C7H12N2OS/c1-2-3-4-5-6-8-9-7(11)10-6/h2-5H2,1H3,(H,9,11) |
InChIキー |
XAYVOBTVZMWMCQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=NNC(=S)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


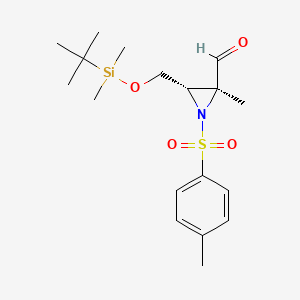
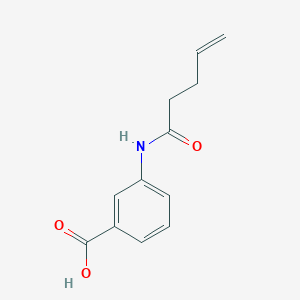
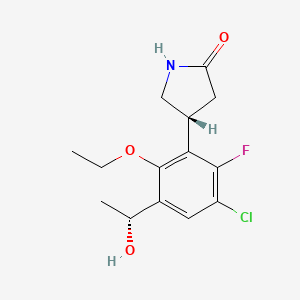
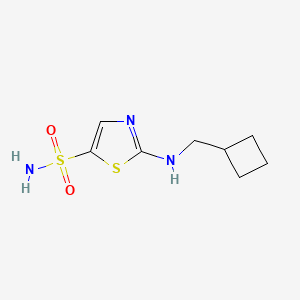

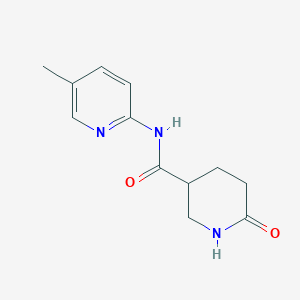
![N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B14910118.png)
![1,1,1,3,3,3-Hexafluoro-2-{[5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)furan-2-yl]methoxy}propan-2-ol](/img/structure/B14910124.png)
